Miransertib HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

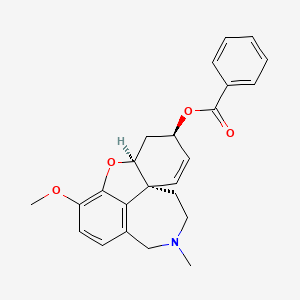

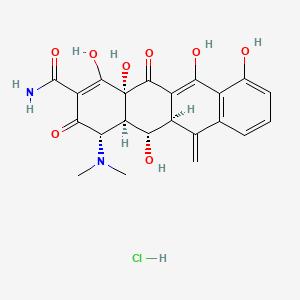

Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .

Molecular Structure Analysis

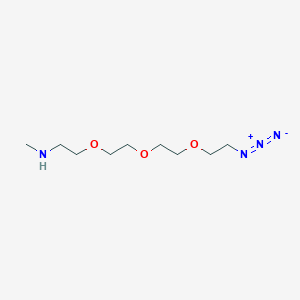

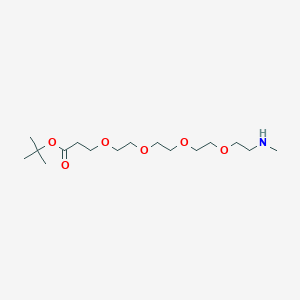

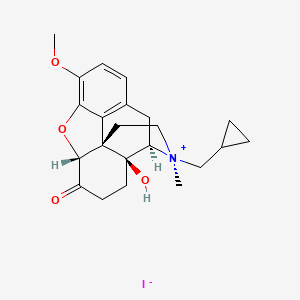

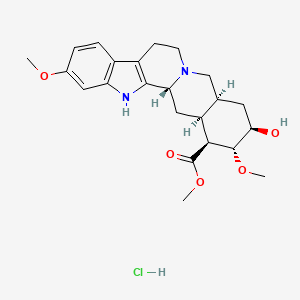

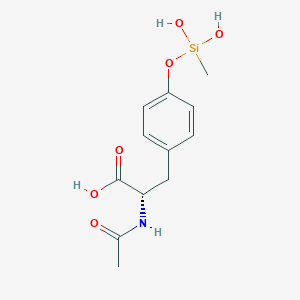

The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .

Chemical Reactions Analysis

Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

Wissenschaftliche Forschungsanwendungen

Treatment of PIK3CA-Related Overgrowth Syndrome (PROS)

- Scientific Field : Medical Science, Rare Diseases

- Summary of Application : Miransertib HCl is used as a treatment for patients with severe PIK3CA-related overgrowth syndrome (PROS) who have exhausted conventional treatment methods . PROS is a group of rare disorders caused by somatic activating mutations in PIK3CA, resulting in abnormal PI3K-AKT-mTOR pathway signaling .

- Methods of Application : Miransertib HCl, an orally available, selective pan-AKT inhibitor, was administered to two patients on a compassionate use basis . The treatment continued for a median duration of 22 months .

- Results : In one patient, alleviation of respiratory compromise was observed and functionally, seating and lying postures improved . In the other patient, reduction in seizure burden and improved parent-reported quality of life measures were reported .

Treatment of Leishmaniasis

- Scientific Field : Medical Science, Infectious Diseases

- Summary of Application : Miransertib HCl is used as a treatment for Leishmaniasis, a disease caused by the parasite Leishmania .

- Methods of Application : Miransertib HCl, an orally bioavailable and selective allosteric Akt inhibitor, was tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

- Results : Miransertib HCl was found to be markedly effective against intracellular amastigotes of L. donovani or L. amazonensis-infected macrophages . It also enhanced mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Treatment of PI3K-Driven Vascular Malformations

- Scientific Field : Medical Science, Vascular Diseases

- Summary of Application : Miransertib HCl is used for the treatment of PI3K-driven vascular malformations .

- Methods of Application : Low doses of the AKT inhibitor Miransertib HCl were used to both prevent and induce the regression of PI3K-driven vascular malformations .

- Results : The efficacy of Miransertib HCl was confirmed in isolated human endothelial cells with genotypes spanning most of human low-flow vascular malformations .

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

- Scientific Field : Medical Science, Oncology

- Summary of Application : Miransertib HCl is used as a treatment for Diffuse Large B-Cell Lymphoma (DLBCL), a type of non-Hodgkin lymphoma .

- Methods of Application : Miransertib HCl, an inhibitor of Akt, was tested against DLBCL. The study suggested that while DLBCL are sensitive to Akt inhibition by miransertib, more complete therapeutic efficacy is achieved in combination with an mTORC1 inhibitor .

- Results : The study concluded that the combined inhibition of Akt and mTOR is effective against DLBCL .

Treatment of Primary Effusion Lymphoma

- Scientific Field : Medical Science, Oncology

- Summary of Application : Miransertib HCl is used as a treatment for Primary Effusion Lymphoma (PEL), a rare type of non-Hodgkin lymphoma .

- Methods of Application : The study suggested that while PEL are sensitive to Akt inhibition by miransertib, more complete therapeutic efficacy is achieved in combination with an mTORC1 inhibitor .

- Results : The combined inhibition of Akt and mTOR is effective against PEL .

Safety And Hazards

Zukünftige Richtungen

Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .

Eigenschaften

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSWSSVIKDJME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Miransertib HCl | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.